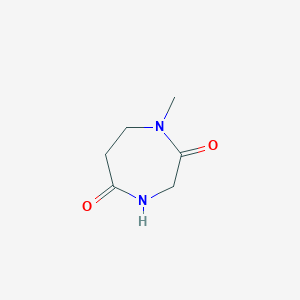
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: is a chemical compound with the following structural formula:
C8H4F4O2
It contains a trifluoromethyl group (-CF₃) and a carboxylic acid functional group (-COOH) attached to a triazole ring. Triazoles are five-membered heterocycles containing three nitrogen atoms. This compound exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole with chloroacetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the carboxylic acid group.
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Chemischer Reaktionen
Reactivity::
Direct Arylation: Palladium-catalyzed direct arylation reactions enable the formation of aryl-carboxylic acid bonds.
Heck Reaction: Tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences are feasible.
Other Reactions: Ruthenium-catalyzed direct arylation, ligand-free copper-catalyzed coupling, amination, conjugate addition, and more.
- Palladium catalysts (e.g., PdCl₂, Pd(OAc)₂)
- Copper catalysts (e.g., CuI, CuBr)
- Ruthenium catalysts
- Base (e.g., Na₂CO₃, K₂CO₃)
Major Products:: The reactions yield various aryl-substituted derivatives of the triazole carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Functional Materials: Triazole-containing compounds find applications in materials science.
Drug Discovery: Investigated as potential drug candidates due to their unique structure.
Biological Activity: Studied for antimicrobial, antiviral, and anticancer properties.
Agrochemicals: Potential use in crop protection.
Materials: Incorporation into polymers or coatings.
Wirkmechanismus
The precise mechanism of action for this compound depends on its specific application. In drug discovery, it may interact with molecular targets or pathways related to disease processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C5H4F3N3O2 |
|---|---|
Molekulargewicht |
195.10 g/mol |
IUPAC-Name |
4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4F3N3O2/c1-11-2(3(12)13)9-10-4(11)5(6,7)8/h1H3,(H,12,13) |
InChI-Schlüssel |
NUXALQDJDFNYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


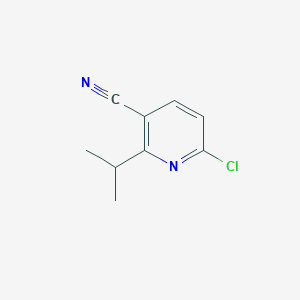

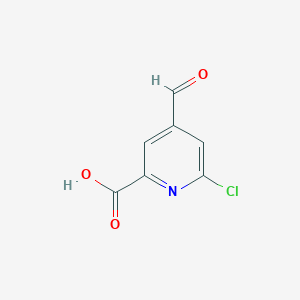
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
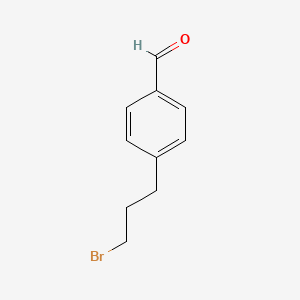

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

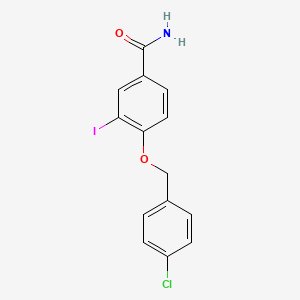
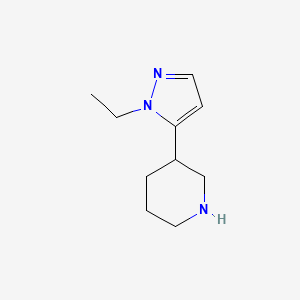
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)


